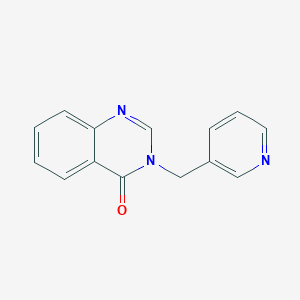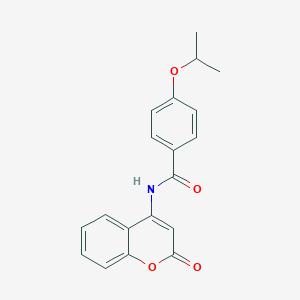![molecular formula C19H17BrN2O3S B252088 N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTES, and it has been studied for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES inhibits the activity of glutaminase by binding to its active site. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to produce energy and other essential molecules. By inhibiting glutaminase, BPTES disrupts this process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells both in vitro and in vivo. It has also been shown to reduce tumor growth in animal models of cancer. BPTES has been found to be selective for cancer cells, with minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments. It is a specific inhibitor of glutaminase, and its effects on cancer cells can be easily measured using assays such as cell viability assays and apoptosis assays. However, BPTES has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase based on the structure of BPTES. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other cancer therapies is an area of active research.
Synthesemethoden
The synthesis of BPTES involves the reaction of 4-bromo-3-methoxynaphthalene-2-carbonyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting compound is then treated with ethylenediamine to yield N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
BPTES has been studied for its potential applications in cancer research. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell metabolism. By inhibiting the activity of glutaminase, BPTES has been shown to induce cell death in cancer cells while sparing normal cells.
Eigenschaften
Molekularformel |
C19H17BrN2O3S |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
N-[2-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-25-17-14(11-12-5-2-3-6-13(12)16(17)20)18(23)21-8-9-22-19(24)15-7-4-10-26-15/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
HKYOKGLTCBOYRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)